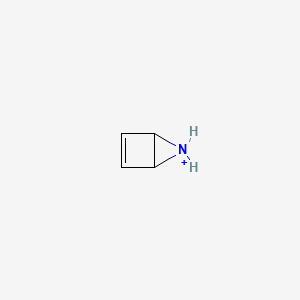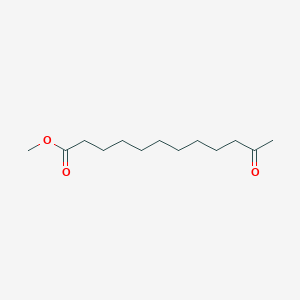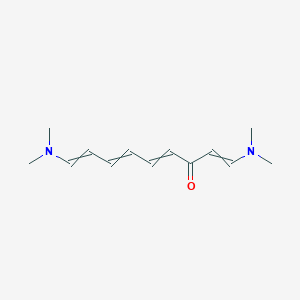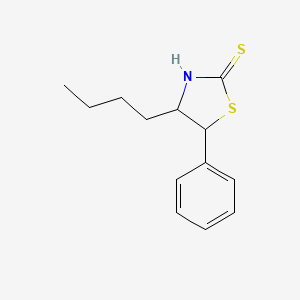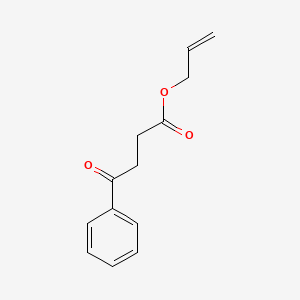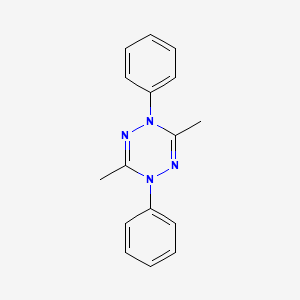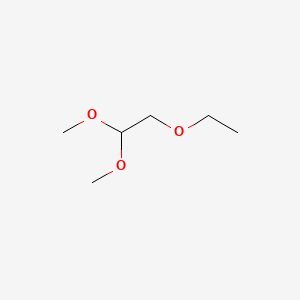
Ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic compound that features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with an amine under acidic or basic conditions to form the desired pyrrole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of oxo-pyrrole derivatives.
Reduction: Conversion to ethyl 5-amino-4-aminomethyl-2,3-dihydro-1H-pyrrole-1-carboxylate.
Substitution: Formation of halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate has been explored for its applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of bioactive molecules.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups play crucial roles in binding interactions, influencing the compound’s bioactivity.
Comparación Con Compuestos Similares
Ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate: Unique due to its specific substitution pattern on the pyrrole ring.
Ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrazole-1-carboxylate: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Ethyl 5-amino-4-cyano-2,3-dihydro-1H-imidazole-1-carboxylate: Contains an imidazole ring, offering different chemical properties and reactivity.
Uniqueness: this compound stands out due to its specific functional groups and the versatility of the pyrrole ring, making it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
83361-93-7 |
|---|---|
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
ethyl 5-amino-4-cyano-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)11-4-3-6(5-9)7(11)10/h2-4,10H2,1H3 |
Clave InChI |
GMQQUQMZTCLOEK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(=C1N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


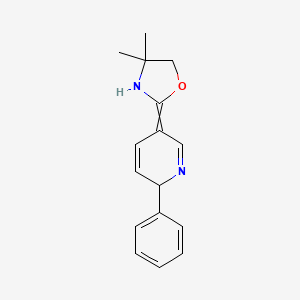
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
